molecular formula C9H8O2 B1584530 7-Methylbenzofuran-3(2H)-one CAS No. 669-04-5

7-Methylbenzofuran-3(2H)-one

Cat. No. B1584530
CAS RN: 669-04-5
M. Wt: 148.16 g/mol
InChI Key: FRLLIMIJMRLFCC-UHFFFAOYSA-N
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Description

7-Methylbenzofuran-3(2H)-one is a benzofuran compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized by a highly effective and straightforward method for the construction of 2,3-unsubstituted benzofurans and benzothiophenes by the intramolecular Friedel–Crafts reaction . This phosphoric acid-catalyzed method exhibits good functional group tolerance for both electron-withdrawing groups and electron-donating groups .


Molecular Structure Analysis

The molecular structure of 7-Methylbenzofuran-3(2H)-one is represented by the formula C9H8O .


Chemical Reactions Analysis

The construction of benzofuran rings has been achieved through methods such as a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves a benzofuran ring constructed by proton quantum tunneling .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Derivatives : Novel derivatives of 7-Methylbenzofuran-3(2H)-one have been synthesized, including oxadiazole derivatives, which showed variable absorption and fluorescence spectral characteristics in different solvents (Jiang et al., 2012).
  • Catalytic Annulation : A synthetic route involving Rh(II)-catalyzed annulation has been developed for substituted 3-methylbenzofurans, showing the utility of this compound in complex chemical syntheses (Chen et al., 2015).
  • Antimicrobial Applications : Some derivatives of 3-methylbenzofuran, closely related to 7-Methylbenzofuran-3(2H)-one, have shown significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Abdel‐Aziz et al., 2009).

Structural Analysis and Biological Activity

  • Molecular Structure Analysis : Detailed molecular structure analysis using techniques like X-ray diffraction and DFT calculations has been conducted on similar compounds, providing insights into their potential applications in various scientific fields (Yılmaz et al., 2020).
  • Quantum Chemical Calculations : Quantum chemical calculations and structural characterizations of related compounds have been carried out, contributing to a better understanding of their chemical properties and potential applications (Qiao et al., 2017).
  • Green Chemistry Synthesis : Environmentally benign synthesis methods have been explored for isobenzofuran-1(3H)-ones, demonstrating the utility of this compound in green chemistry approaches (Mola et al., 2012).

Novel Syntheses and Potential Applications

  • Artificial Intelligence in Synthesis : AI systems have been used to explore synthetic routes for bioactive benzofurans, showing the expanding role of technology in chemical synthesis and the potential for creating novel compounds (Takabatake et al., 2020).
  • Hydrogen Bonding Studies : Studies on intermolecular hydrogen bonding in similar compounds, using techniques like DFT calculations, provide insights into their potential applications in materials science and drug design (Franca et al., 2016).

Development of New Compounds

  • Synthesis of Key Intermediates : Efficient synthesis methods have been developed for intermediates of pharmaceutical compounds, demonstrating the role of 7-Methylbenzofuran-3(2H)-one derivatives in medicinal chemistry (Li et al., 2017).
  • Anti-Inflammatory Activity : Novel compounds based on benzofuran have been synthesized and tested for anti-inflammatory activity, indicating potential therapeutic applications (Osarodion, 2020).

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Future research may focus on exploring their potential applications further and developing new synthesis methods.

properties

IUPAC Name

7-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLLIMIJMRLFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70217042
Record name 7-Methyl-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylbenzofuran-3(2H)-one

CAS RN

669-04-5
Record name 7-Methyl-3(2H)-benzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669-04-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methyl-3(2H)-benzofuranone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methyl-3(2H)-benzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70217042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-1-(2-hydroxy-3-methylphenyl)ethanone (Tetrahedron, Vol. 66, p. 3499, 2010, 6.40 g, 34.7 mmol) in acetonitrile (170 mL) was added with potassium carbonate (14.4 g, 104 mmol), and the mixture was stirred at room temperature for 1 hour, and then filtered. The filtrate was concentrated, and the resulting residue was purified by silica gel column chromatography (hexane/ethyl acetate) to obtain 7-methylbenzofuran-3(2H)-one (2.23 g, 43%).
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
FJ Patel, KD Patel, VB Audichya, RA Patel - 2023 - nopr.niscpr.res.in
Synthesis of aurones and their derivatives have attracted considerable attention due to their significant biological effects investigated along with their corresponding chalcones against …
Number of citations: 0 nopr.niscpr.res.in
DA Shubin, DN Kuznetsov, KI Kobrakov… - Center for the Transfer …, 2020 - butlerov.com
Studies on the discovery of the chemical potential of 2, 4, 6-trihydroxytoluene, which has become an affordable reagent in organic synthesis after the development at IPCET SB RAS (…
Number of citations: 2 butlerov.com
DA Shubin, DN Kuznetsov, KI Kobrakov… - Chemistry of …, 2019 - Springer
2,4,6-Trihydroxytoluene (2-methylphloroglucinol) was used as starting material for the first synthesis of several (Z)-2-arylidene-4,6-dihydroxy-7-methylaurones, including a synthetic …
Number of citations: 9 link.springer.com
Y **ao, Y Xu, HS Cheon, J Chae - The Journal of Organic …, 2013 - ACS Publications
Copper(II)-catalyzed hydroxylation of aryl halides has been developed to afford functionalized phenols. The protocol utilizes the reagent combination of Cu(OH) 2 , glycolic acid, and …
Number of citations: 70 pubs.acs.org
A Kafle, S Bhattarai, ST Handy - Tetrahedron, 2020 - Elsevier
Aurones, a sub-class of the flavonoids with proven therapeutic importance, also exist in variously glycosylated forms. Although a large number of glycosylated aurone derivatives have …
Number of citations: 5 www.sciencedirect.com
X Hu, H Lai, F Zhao, S Hu, Q Sun… - Acta Chimica …, 2019 - pdfs.semanticscholar.org
A new method for the synthesis of benzofuran-3 (2H)-ones under microwave conditions was developed. The reaction conditions were screened, and the scope of benzoate substrates …
Number of citations: 5 pdfs.semanticscholar.org
H Nakano, N Saito, L Parker, Y Tada… - Journal of medicinal …, 2012 - ACS Publications
Serine/threonine kinase PIM1 is an emerging therapeutic target for hematopoietic and prostate cancer therapy. To develop a novel PIM1 inhibitor, we focused on 1, a metabolically labile…
Number of citations: 76 pubs.acs.org
AV Popova, SP Bondarenko, EV Podobii… - Chemistry of Natural …, 2017 - Springer
Aminomethylation of 6-hydroxy- and 6-hydroxy-7-methylaurones by the alkaloid cytisine was studied. It was shown that the aminomethylation of the 6-hydroxyaurones occurred at the 7-…
Number of citations: 9 link.springer.com
B Roulier, I Rush, LM Lazinski, B Pérès, H Olleik… - European Journal of …, 2023 - Elsevier
Human tyrosinase (hsTYR) catalyzes the key steps of melanogenesis, making it a privileged target for reducing melanin production in vivo. However, very few hsTYR inhibitors have …
Number of citations: 10 www.sciencedirect.com
E Lathwal, S Kumar - Current Organic Chemistry, 2023 - ingentaconnect.com
Aurones, a member of the flavonoid family, have limited occurrence in nature and are relatively less explored than other flavonoids but still constitute a gleaming class of therapeutically …
Number of citations: 1 www.ingentaconnect.com

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